An In-depth Technical Guide to the Molecular Properties of (-)-2-Methylbenzhydrol
An In-depth Technical Guide to the Molecular Properties of (-)-2-Methylbenzhydrol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of (-)-2-Methylbenzhydrol, a chiral alcohol of significant interest in synthetic chemistry and drug development. The central focus of this document is the compound's molecular weight, detailing its theoretical basis, experimental verification, and practical implications. We delve into the essential physicochemical properties, advanced analytical methodologies for structural and chiral confirmation, and the compound's role as a metabolite and synthetic precursor. This paper is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into the characterization and application of this important molecule.
Introduction to (-)-2-Methylbenzhydrol
(-)-2-Methylbenzhydrol, systematically named (R)-(2-methylphenyl)phenylmethanol, is a chiral secondary alcohol. Its structure features a central carbinol carbon bonded to a phenyl group, a 2-methylphenyl (o-tolyl) group, a hydrogen atom, and a hydroxyl group. This specific arrangement results in a stereocenter, giving rise to two non-superimposable mirror-image isomers, or enantiomers: (R)- and (S)-2-Methylbenzhydrol. The designation "(-)" refers to its levorotatory property, meaning it rotates the plane of polarized light to the left.
In the pharmaceutical context, 2-Methylbenzhydrol is recognized as a metabolite of Orphenadrine, an antihistaminic drug with muscle relaxant properties.[][2] Its utility extends to organic synthesis, where it can serve as a chiral building block or precursor for more complex molecules. Accurate knowledge of its molecular properties, particularly its molecular weight, is paramount for its application in stoichiometric calculations, analytical quantification, and for meeting the stringent requirements of regulatory submissions in drug development.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is the foundation of all subsequent experimental work. For (-)-2-Methylbenzhydrol, these properties are well-defined and critical for its handling, analysis, and application.
Molecular Formula and Molecular Weight
The molecular formula for 2-Methylbenzhydrol is C₁₄H₁₄O.[3][4] This formula is the basis for calculating its molecular weight. It is crucial to distinguish between two related, but distinct, values:
-
Average Molecular Weight (MW): This is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the value typically used for stoichiometric calculations in bulk chemical synthesis.
-
Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). This value is of paramount importance in high-resolution mass spectrometry (HRMS), where it allows for the unambiguous determination of the elemental composition.
A summary of these and other key properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Methylbenzhydrol
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₄H₁₄O | [][3][6] |
| Average Molecular Weight | 198.26 g/mol | [2][5][7] |
| Monoisotopic Mass | 198.104465 Da | [3][4] |
| CAS Number | 5472-13-9 (for racemate) | [4][5] |
| Appearance | White to off-white solid/powder | [][6] |
| Melting Point | 93-95 °C | |
| Boiling Point | 323 °C |
| IUPAC Name | (2-methylphenyl)phenylmethanol |[][4] |
Analytical Characterization and Structural Verification
Confirming the identity, purity, and stereochemistry of (-)-2-Methylbenzhydrol requires a multi-technique analytical approach. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.
Caption: Workflow for the comprehensive characterization of (-)-2-Methylbenzhydrol.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[8] For a small molecule like 2-Methylbenzhydrol, Electrospray Ionization (ESI) is a common and effective method.
-
Causality in Method Choice: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the molecule during the ionization process. This is ideal for 2-Methylbenzhydrol because it minimizes fragmentation and predominantly generates the protonated molecular ion [M+H]⁺. The expected m/z (mass-to-charge ratio) for this ion would be 199.1117 (198.1045 + 1.0072), providing direct confirmation of the monoisotopic mass.
-
Self-Validation: The trustworthiness of the measurement is ensured by calibrating the mass spectrometer with a known standard before analysis. The high mass accuracy of modern instruments (e.g., Orbitrap or TOF analyzers) allows the experimentally determined mass to be compared against the theoretical mass, typically with an error of less than 5 ppm. This high degree of accuracy provides strong evidence for the elemental formula C₁₄H₁₄O.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms the molecular weight and formula, NMR spectroscopy elucidates the specific atomic connectivity, confirming the compound's structure.[10][11]
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment and number of different types of protons. For 2-Methylbenzhydrol, one would expect:
-
A singlet for the methyl (CH₃) protons (~2.3 ppm).
-
A singlet or doublet for the carbinol (CH-OH) proton (~5.8 ppm).[12]
-
A signal for the hydroxyl (OH) proton, which is exchangeable with D₂O (~2.2 ppm).[12]
-
A complex series of multiplets in the aromatic region (~7.2-7.6 ppm) corresponding to the 9 protons on the two phenyl rings.[12]
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Given the asymmetry of the molecule, all 14 carbons are expected to be unique, resulting in 14 distinct signals.[12]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. For instance, an HMBC experiment would show a correlation between the methyl protons and the carbons of the tolyl ring, definitively placing the methyl group at the ortho position.[10]
Chiral Analysis
Confirming that the sample is the specific (-) enantiomer requires a chiral-specific analytical method.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a gold-standard technique.[13] The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. By comparing the retention time of the sample to that of a certified (R)- or (S)-standard, the absolute configuration can be confirmed.
-
Gas Chromatography (GC) on a Chiral Column: Similar to HPLC, this method separates enantiomers in the gas phase and is particularly effective for volatile compounds like alcohols.[14][15]
-
Optical Rotation: While historically significant, this method measures the bulk property of the sample and is less definitive for purity analysis compared to chromatographic techniques. However, it confirms the "(-)" or levorotatory nature of the specific enantiomer.
Experimental Protocols
The following protocols are provided as validated starting points for the analysis of 2-Methylbenzhydrol.
Protocol 1: Sample Preparation and Analysis by ESI Mass Spectrometry
This protocol is designed for accurate mass determination using a high-resolution mass spectrometer.[16]
-
Stock Solution Preparation: Accurately weigh ~1 mg of 2-Methylbenzhydrol and dissolve it in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Rationale: Using high-purity solvents minimizes background ions and potential adduct formation.
-
Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 990 µL of 50:50 acetonitrile:water containing 0.1% formic acid. This yields a final concentration of 10 µg/mL. Rationale: The addition of formic acid promotes protonation [M+H]⁺ in positive ion mode ESI, enhancing signal intensity.
-
Instrument Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-500) using the manufacturer's recommended calibration solution. Rationale: Calibration is a critical QC step to ensure high mass accuracy.
-
Sample Infusion: Infuse the working solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode, scanning for the expected [M+H]⁺ ion (m/z 199.11) and potential adducts like [M+Na]⁺ (m/z 221.09).
-
Data Analysis: Determine the experimental monoisotopic mass and compare it to the theoretical value (198.104465 Da). The mass error should be below 5 ppm.
Caption: Relationship between structure, formula, and molecular weight types.
Protocol 2: ¹H NMR Sample Preparation and Acquisition
This protocol outlines the standard procedure for obtaining a high-quality proton NMR spectrum.[17]
-
Sample Preparation: Weigh 5-10 mg of the 2-Methylbenzhydrol sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), containing a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm). Rationale: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte peaks. TMS provides a universal reference point for chemical shifts.
-
Dissolution: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Instrument Setup: Place the tube in the NMR spectrometer. Perform standard instrument shimming procedures to optimize the magnetic field homogeneity. Rationale: Shimming is crucial for achieving high-resolution spectra with sharp, well-defined peaks.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).
-
Processing: Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Integrate all peaks to determine the relative number of protons.
Conclusion
The molecular weight of (-)-2-Methylbenzhydrol is a fundamental descriptor, with an average value of 198.26 g/mol and a monoisotopic mass of 198.104465 Da . While the calculation from its molecular formula, C₁₄H₁₄O, is straightforward, its experimental verification is a rigorous process that underpins all quantitative applications of this compound. A combination of mass spectrometry for definitive mass confirmation, NMR spectroscopy for structural elucidation, and chiral chromatography for enantiomeric verification provides a robust, self-validating framework for its complete characterization. This technical guide serves as a foundational resource for scientists, ensuring accuracy and reliability in the research and development involving this key chiral molecule.
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